1-Pyrenecarboxylic acid

Vue d'ensemble

Description

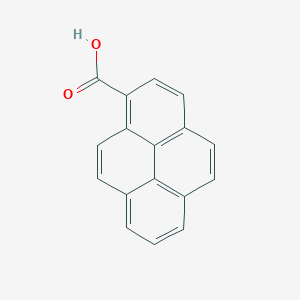

1-Pyrenecarboxylic acid is a polyaromatic derivative with the chemical formula C17H10O2. It is known for its amphiphilic characteristics and is a fluorophore that shows absorption spectra in the UV region . The compound features a carboxylic acid group attached to a pyrene nucleus, making it useful in various scientific applications .

Méthodes De Préparation

1-Pyrenecarboxylic acid can be synthesized through several methods:

Photochemical Reaction: One method involves a photochemical reaction in the presence of bromomethane.

Decarboxylation: Another method includes reacting 1-pyrene carbonic acid with mercuric bromide, followed by decarboxylation using acetonitrile.

Industrial Production: Industrially, the compound can be produced by functionalizing pyrene for synthesis, which can be used in the surface modification of graphene and carbon nanotubes.

Analyse Des Réactions Chimiques

1-Pyrenecarboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield products like 1-pyrenemethanol.

Major Products: Common products include 1-pyrenemethanol, 1-pyreneacetic acid, and 1-pyrenebutyric acid.

Applications De Recherche Scientifique

Biochemical Applications

Fluorescent Probes:

PCA is extensively used as a fluorescent probe in biochemical assays. Its pyrene moiety allows for effective excitation and emission of fluorescence, making it suitable for studying protein-protein interactions and biomolecular detection. The compound can be conjugated to proteins or nucleic acids to facilitate real-time monitoring of biological processes.

Case Study: Protein Labeling

In a study focused on protein interactions, PCA was utilized to label specific proteins. The fluorescence emitted upon binding provided insights into the dynamics of protein interactions under physiological conditions. This method enhances the understanding of cellular mechanisms and can be applied in drug discovery processes .

Detection of Biomolecules:

PCA has also been employed in the detection and quantification of various biomolecules, including nucleotides and small metabolites. Its sensitivity and specificity make it an ideal candidate for developing biosensors .

Material Science Applications

Surface Modification:

PCA is used in the surface modification of materials such as graphene and carbon nanotubes (CNTs). The carboxylic acid group facilitates the attachment of PCA to these surfaces, enhancing their electronic properties for applications in sensors and transistors.

Table 1: Properties of PCA-Modified Materials

| Material Type | Modification Method | Application Area |

|---|---|---|

| Graphene | Covalent attachment | Flexible electronics |

| Carbon Nanotubes | Noncovalent functionalization | Polymer composites |

Case Study: Graphene Sensors

Research has demonstrated that PCA-modified graphene exhibits improved sensitivity in electrochemical sensors. The enhanced electron transfer rates attributed to PCA's amphiphilic nature significantly increase the performance of these devices .

Photophysical Studies

PCA serves as a model compound for studying the photophysical properties of pyrene-based fluorophores. Its ability to form excimers (excited dimers) under certain conditions provides insights into energy transfer processes in complex biological systems.

Table 2: Photophysical Properties of PCA

| Property | Value |

|---|---|

| Quantum Yield | Up to 62% |

| Emission Peak | 390 nm |

| Solubility | Soluble in DMF |

Environmental Applications

PCA has potential applications in environmental sensing due to its ability to act as a "turn-on" sensor for specific chemical species. For instance, PCA derivatives have been developed that exhibit fluorescence changes upon interaction with environmental pollutants, providing a method for detecting contaminants .

Mécanisme D'action

The mechanism of action of 1-pyrenecarboxylic acid involves its role as a fluorophore and sensitizer. The carboxylic acid group attached to the pyrene nucleus facilitates electron transport from one medium to another . This property is particularly useful in the development of sensors and electronic devices .

Comparaison Avec Des Composés Similaires

1-Pyrenecarboxylic acid can be compared with other similar compounds:

1-Pyrenebutyric Acid: Similar in structure but with a butyric acid group instead of a carboxylic acid group.

1-Pyrenemethanol: Contains a methanol group, making it useful in different chemical reactions.

1-Pyreneacetic Acid: Features an acetic acid group, used in various synthetic applications.

1-Pyrenebutanol: Contains a butanol group, offering different reactivity and applications.

This compound stands out due to its unique combination of amphiphilic characteristics and its role as a fluorophore, making it highly versatile in scientific research and industrial applications .

Activité Biologique

1-Pyrenecarboxylic acid (PCA) is a polycyclic aromatic compound that has garnered attention in various fields, including biochemistry and materials science. Its unique structural properties and biological activities make it a subject of interest for researchers investigating its potential applications in drug delivery, fluorescence studies, and as a sensitizer in electron transport systems.

- Chemical Formula : CHO

- Molecular Weight : 262.26 g/mol

- CAS Number : 19694-02-1

- Melting Point : 270-272 °C

Fluorescence Properties

This compound exhibits significant fluorescence characteristics that are influenced by its protonation state. The compound has a pK value of 4.0 in the ground state and 8.1 in the excited state, leading to distinct fluorescence behaviors at physiological pH levels (pH 5-8). At these pH levels, PCA predominantly exists as pyrene-1-carboxylate, which can undergo protonation upon excitation, affecting its fluorescence intensity and lifetime .

The fluorescence decay profiles of PCA have been studied using time-resolved spectroscopy. The lifetimes of the excited states vary significantly with pH, indicating that both forms (the carboxylate and carboxylic acid) contribute to the observed fluorescence . This makes PCA a valuable tool for studying proton transfer dynamics in biological systems.

Biological Applications

- Drug Delivery Systems : PCA has been incorporated into drug delivery systems due to its amphiphilic nature, enhancing solubility and stability in biological environments. Studies have demonstrated that PCA can effectively sensitize electron transport across vesicle membranes, making it useful for targeted drug delivery applications .

- Fluorescent Probes : The ability of PCA to act as a fluorescent probe allows for its application in cellular imaging and tracking biological processes. Its sensitivity to environmental changes (like pH) enables the monitoring of cellular conditions in real-time .

- Nanocarbon Chemistry : PCA has been utilized in functionalizing carbon nanotubes (CNTs), improving their adsorption characteristics and enhancing their performance in various electrochemical applications. Research indicates that PCA-modified CNTs exhibit superior loading capacities compared to unmodified counterparts, which is crucial for energy storage devices .

Study on Protonation Dynamics

In a study investigating the protonation dynamics of PCA, researchers used time-correlated single-photon counting techniques to analyze the fluorescence decay rates at different pH levels. The results indicated that at lower pH values, the protonated form exhibited shorter lifetimes compared to the deprotonated form, highlighting the importance of environmental conditions on PCA's fluorescence properties .

Application in Exosome Isolation

A novel approach utilizing chitosan oligosaccharide lactate conjugated with PCA for exosome isolation demonstrated significant efficiency improvements. The study showed that this method could selectively isolate exosomes from biological fluids, suggesting potential applications in diagnostics and therapeutic monitoring .

Summary of Research Findings

Propriétés

IUPAC Name |

pyrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYISVWRHTUCNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941453 | |

| Record name | Pyrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19694-02-1 | |

| Record name | 1-Pyrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-pyrenecarboxylic acid interact with graphene, and what are the implications of this interaction?

A1: this compound exhibits a strong affinity for graphene surfaces due to π-π stacking interactions between the pyrene moiety and the graphene lattice. This interaction allows for the noncovalent functionalization of graphene, leading to improved dispersion and stability of graphene in aqueous solutions. [, ] This enhanced dispersibility has significant implications for various applications, including the development of conductometric sensors, ultracapacitors, and solar cells. [, , ]

Q2: Can you provide the molecular formula, weight, and relevant spectroscopic data for this compound?

A2:

- Spectroscopic data:

- FTIR and FT-Raman: Characteristic peaks provide information on the vibrational modes of the molecule, particularly the carboxylic acid group. []

- Fluorescence Spectroscopy: PCA exhibits strong fluorescence, with the emission spectrum sensitive to its aggregation state. This property is valuable for sensing applications. [, , , ]

Q3: How does the incorporation of this compound into poly(methyl methacrylate) (PMMA) affect the material's fluorescence properties?

A3: Incorporating PCA into PMMA can significantly enhance the polymer's fluorescence efficiency. This enhancement arises from the hydrogen bonding interactions between the carboxylic acid group of PCA and the ester carbonyl group of PMMA. These interactions effectively restrain the aggregation of PCA molecules within the polymer matrix, leading to enhanced fluorescence quantum efficiencies. []

Q4: How does the presence of this compound affect the properties of graphite nanoplatelets (GNPs)?

A4: Functionalizing GNPs with PCA significantly enhances their dispersibility and conductivity, making them suitable for applications in energy storage devices like supercapacitors. [, ] This improvement stems from the increased surface area and enhanced electron transfer facilitated by the presence of PCA.

Q5: Can this compound be used in catalytic applications?

A5: While not a catalyst itself, PCA serves as a ligand in the synthesis of metal-organic frameworks (MOFs) and other metal complexes. These PCA-containing complexes demonstrate promising catalytic activity in various organic reactions. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the interaction energies of PCA with graphene and other molecules. [, ] These studies provide valuable insights into the nature of π-π stacking interactions and their impact on the properties of PCA-functionalized materials.

Q7: Are there any specific strategies to improve the stability or solubility of this compound for various applications?

A8: Researchers have explored strategies such as incorporating PCA into polymer matrices like PMMA [] or encapsulating it within micelles [] to improve its stability and solubility. These approaches can protect PCA from degradation and enhance its processability for specific applications.

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Common techniques include:

- Spectroscopy: FTIR, FT-Raman, and fluorescence spectroscopy provide information on molecular structure and interactions. [, , , , , , , ]

- Microscopy: Transmission electron microscopy (TEM) helps visualize PCA on the surface of materials like graphene. [, , ]

- Electrochemical techniques: Cyclic voltammetry (CV) is used to study the electrochemical behavior of PCA and its interactions with electrodes. []

Q9: What are the known environmental impacts of this compound, and are there strategies to mitigate its potential negative effects?

A10: While PCA itself is not extensively studied for its environmental impact, it is a degradation product of pyrene, a known environmental pollutant. Research suggests that certain organisms like Nereis diversicolor can transform pyrene into this compound, highlighting the importance of understanding the fate and effects of both pyrene and its metabolites in the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.